5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Description
5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C24H21Cl2N3O4 and its molecular weight is 486.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the primary scientific research applications of compounds similar to the specified chemical involves their antimicrobial properties. Novel quinazolinone derivatives, which share structural similarities with the specified compound, have been synthesized and shown to exhibit antimicrobial activity. These compounds have been evaluated against various microbial strains, indicating their potential as antimicrobial agents. Such research underlines the importance of these compounds in developing new antimicrobial drugs to combat resistant bacterial and fungal infections (Habib, Hassan, & El‐Mekabaty, 2013).
Antitumor Activity
Another significant area of application is in the field of antitumor research. Compounds bearing structural features similar to the specified chemical have been synthesized and tested for their antitumor activity. For instance, certain pyrazoline derivatives containing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines. This highlights the compound's potential as a scaffold for designing new antitumor agents, demonstrating the versatility and therapeutic potential of such molecules in cancer research (Montoya et al., 2014).
Chemical Synthesis and Catalysis
Compounds with similar structures have been utilized in chemical synthesis and catalysis, showcasing their potential in facilitating various chemical reactions. For example, ruthenium-catalyzed reductions employing formic acid have leveraged compounds with chloro, methyl, or methoxy substituents, similar to the compound , to achieve high yields and selectivities. This illustrates their utility in synthetic chemistry for the efficient production of aminoarenes and other valuable chemical intermediates (Watanabe et al., 1984).
Properties
IUPAC Name |
5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O4/c1-33-17-10-7-15-11-18(24(26)27-19(15)12-17)21-13-20(14-5-8-16(25)9-6-14)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARSRIUBWIUCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.